molecular formula C11H17NO2 B3013568 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine CAS No. 953715-26-9

1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine

Cat. No. B3013568
CAS RN: 953715-26-9
M. Wt: 195.262
InChI Key: WCVPSQFGOHVLIT-UHFFFAOYSA-N
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Description

The compound 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine is structurally related to a class of compounds that have been the subject of various studies due to their interesting chemical and biological properties. While the exact compound has not been directly studied in the provided papers, its analogs and derivatives have been synthesized and analyzed, offering insights into the potential characteristics and applications of the compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with simpler phenolic or aniline precursors. For instance, the synthesis of 1-(2-ethoxy-5-methylphenyl)-alkylamines was achieved through a sequence of etherification, acylation, and reductive amination starting from 4-cresol . Similarly, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine was synthesized in a single step, suggesting that the synthesis of this compound could also be streamlined .

Molecular Structure Analysis

X-ray diffraction (XRD) has been used to determine the molecular structure of related compounds, such as trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide . Additionally, computational methods like density functional theory (DFT) have been employed to calculate the molecular geometry of Schiff base compounds, which could be applied to predict the structure of this compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of Schiff bases and their zwitterionic forms, as well as reactions with isocyanates to form ureas and formamides . The O-demethylation of methoxylated amines has also been studied, indicating that this compound may undergo similar metabolic transformations .

Physical and Chemical Properties Analysis

Spectroscopic techniques such as IR, UV-vis, 1H NMR, and 13C NMR have been utilized to characterize the physical and chemical properties of related compounds . These studies reveal the presence of functional groups and their electronic transitions, which can be correlated to the potential properties of this compound. For example, the UV-blocking effect and SOD-like activity of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine suggest that the compound may also exhibit similar properties .

Scientific Research Applications

  • Electrophilic Amination in Asymmetric Hydroboration :The study by Knight et al. (1997) in "Tetrahedron" describes the use of similar compounds in the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This process is crucial for synthesizing aminated compounds used in various chemical syntheses and potentially in drug development (Knight et al., 1997).

  • Synthesis of Pyridinones :Patel et al. (2010) in "Monatshefte für Chemie - Chemical Monthly" explored the synthesis of novel pyridinones using a base compound with a similar structure to 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine. This synthesis is significant for producing compounds with potential antimicrobial activity (Patel et al., 2010).

  • Lipase-Catalyzed N-Acylation :A study by Cammenberg et al. (2006) in "ChemBioChem" discusses the lipase-catalyzed N-acylation of 1-phenylethanamine, which is related to the synthesis of enantiopure amines. This method is important for pharmaceutical applications, particularly in creating enantiomerically pure compounds (Cammenberg et al., 2006).

  • Synthesis of Schiff Bases :Research by Kumar et al. (2004) in the "European Journal of Inorganic Chemistry" includes the synthesis of Schiff bases using compounds structurally similar to this compound. Schiff bases have a wide range of applications in coordination chemistry and catalysis (Kumar et al., 2004).

  • Synthesis of Aromatic Amines for Bioelectrochemistry :Shabbir et al. (2017) in "Bioorganic chemistry" focused on the synthesis of aromatic amines, similar in structure to the compound of interest. These amines are investigated for their electrochemical properties, which are relevant in developing sensors and other bioelectronic devices (Shabbir et al., 2017).

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :Aly and El-Mohdy (2015) in the "Arabian Journal for Science and Engineering" describe the functional modification of hydrogels through the reaction with various amines, including those similar to this compound. This research is important for developing materials with potential medical applications (Aly & El-Mohdy, 2015).

Future Directions

Future research could focus on the synthesis, characterization, and application of “1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine”. The potential biological activity of similar compounds has been explored , suggesting that “this compound” could also have interesting biological properties worth investigating.

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2/h4-7,11H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVPSQFGOHVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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